N-(2-Chloro-4-nitrophenyl)-N'-(2-chlorophenyl)urea
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Overview
Description
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is a synthetic organic compound characterized by the presence of chloro and nitro substituents on a phenyl ring, linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea typically involves the reaction of 2-chloro-4-nitroaniline with 2-chloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is essential to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or primary amines, solvents like ethanol or water, elevated temperatures.
Major Products Formed
Reduction: N-(2-Amino-4-nitrophenyl)-N’-(2-chlorophenyl)urea.
Substitution: N-(2-Chloro-4-nitrophenyl)-N’-(2-substituted phenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-N’-(2-bromophenyl)urea
- N-(2-Chloro-4-nitrophenyl)-N’-(2-methylphenyl)urea
- N-(2-Chloro-4-nitrophenyl)-N’-(2-fluorophenyl)urea
Uniqueness
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is unique due to the specific combination of chloro and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
6664-58-0 |
---|---|
Molecular Formula |
C13H9Cl2N3O3 |
Molecular Weight |
326.13 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)16-13(19)17-12-6-5-8(18(20)21)7-10(12)15/h1-7H,(H2,16,17,19) |
InChI Key |
JYSLAILXIQDBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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